molecular formula C10H11FN2OS B1482404 (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol CAS No. 2098017-89-9

(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1482404
CAS No.: 2098017-89-9
M. Wt: 226.27 g/mol
InChI Key: MEJSQRPNTSHHNO-UHFFFAOYSA-N
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Description

(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H11FN2OS and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol , characterized by its unique structural features, has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C12H13FN4S , featuring a pyrazole ring substituted with a thiophene moiety and a fluoroethyl group. The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : Condensation of hydrazine with a 1,3-diketone.
  • Introduction of the Fluoroethyl Group : Achieved through nucleophilic substitution with a halogenated fluorocarbon.
  • Thiophene Addition : Attaching the thiophene ring via cross-coupling reactions.
  • Final Modification : Conversion to the methanol derivative through appropriate functional group transformations.

Pharmacological Properties

Research indicates that compounds containing pyrazole and thiophene moieties exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial strains such as E. coli and S. aureus .
  • Anti-inflammatory Effects : Some derivatives have demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
  • Antioxidant Activity : Certain pyrazole compounds have been identified as potential antioxidant agents, with IC50 values indicating their efficacy .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing signaling pathways.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory pathways or microbial resistance mechanisms.

Data Table: Biological Activities of Related Compounds

Compound NameStructureKey FeaturesBiological Activity
1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amineC13H10FN3SStrong antimicrobial activityEffective against E. coli
2-(4-methyl-1H-pyrazol-1-yl)thiophen-3-amineC8H9N3SAnti-inflammatory propertiesInhibits TNF-α and IL-6
4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazoleC11H10BrN3O2Bicyclic heterocyclesAntimicrobial activity

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:

  • Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity, showing up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs .
  • Antimicrobial Research : Compounds were screened against various bacterial strains, revealing significant antimicrobial properties that highlight the importance of structural modifications in enhancing efficacy .
  • Antioxidant Evaluation : The antioxidant potential was assessed through IC50 measurements, indicating that certain derivatives could serve as effective free radical scavengers .

Properties

IUPAC Name

[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2OS/c11-2-3-13-5-9(6-14)10(12-13)8-1-4-15-7-8/h1,4-5,7,14H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJSQRPNTSHHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
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(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
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(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
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(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
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(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
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(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol

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